molecular formula C19H22Cl2N4O B13766465 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-26-6

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13766465
CAS No.: 68638-26-6
M. Wt: 393.3 g/mol
InChI Key: MWMCZSIHSBNMNY-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the quinazolinone core and the piperazine moiety in its structure contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride typically involves the reaction of 4-phenyl-1-piperazine with a quinazolinone derivative. One common method includes the coupling of 4-phenyl-1-piperazine with a quinazolinone precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives and modified piperazine compounds. These products can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit alkaline phosphatase, an enzyme involved in various physiological processes . The piperazine moiety enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-phenyl-1-piperazinyl)propanenitrile
  • N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides
  • 4-((4-phenyl-1-piperazinyl)imino)methyl)benzoic acid

Uniqueness

Compared to similar compounds, 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride stands out due to its unique combination of the quinazolinone core and the piperazine moiety. This structural feature contributes to its distinct biological activity and therapeutic potential. Additionally, its dihydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .

Properties

CAS No.

68638-26-6

Molecular Formula

C19H22Cl2N4O

Molecular Weight

393.3 g/mol

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C19H20N4O.2ClH/c24-19-17-8-4-5-9-18(17)20-14-23(19)15-21-10-12-22(13-11-21)16-6-2-1-3-7-16;;/h1-9,14H,10-13,15H2;2*1H

InChI Key

MWMCZSIHSBNMNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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